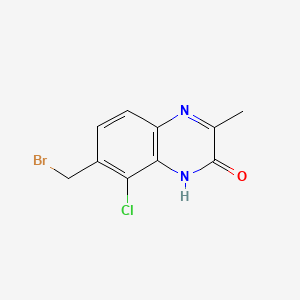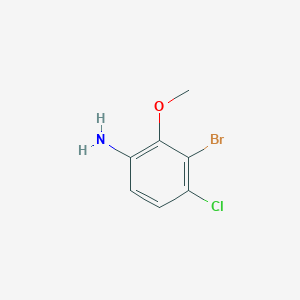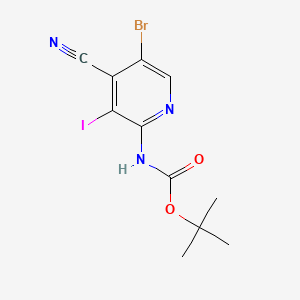
5,7-Dimethyl-4-nitro-2,1,3-benzothiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dimethyl-4-nitro-2,1,3-benzothiadiazole: is a derivative of 2,1,3-benzothiadiazole, a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole ring. This compound is known for its strong electron-withdrawing properties, making it a valuable building block in various chemical and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-4-nitro-2,1,3-benzothiadiazole typically involves the nitration of 2,1,3-benzothiadiazole derivatives. . The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid, and the process is carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions: 5,7-Dimethyl-4-nitro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 5,7-dimethyl-4-amino-2,1,3-benzothiadiazole.
Substitution: Formation of various substituted benzothiadiazole derivatives.
科学的研究の応用
Chemistry: 5,7-Dimethyl-4-nitro-2,1,3-benzothiadiazole is used as a building block in the synthesis of more complex organic molecules. Its strong electron-withdrawing properties make it valuable in the design of organic semiconductors and conductive polymers .
Biology and Medicine: In biological research, derivatives of 2,1,3-benzothiadiazole have been explored for their potential as fluorescent probes for bioimaging and as therapeutic agents due to their ability to interact with biological macromolecules .
Industry: The compound is used in the production of dyes, pigments, and organic light-emitting diodes (OLEDs). Its luminescent properties are harnessed in the development of advanced materials for electronic applications .
作用機序
The mechanism of action of 5,7-Dimethyl-4-nitro-2,1,3-benzothiadiazole is primarily related to its electron-withdrawing nitro group, which influences the electronic properties of the molecule. This compound can interact with various molecular targets, including enzymes and receptors, by altering their electronic environments. The pathways involved often include electron transfer processes and interactions with nucleophilic sites on biological molecules .
類似化合物との比較
2,1,3-Benzothiadiazole: The parent compound, known for its aromaticity and electron-withdrawing properties.
4,7-Dimethyl-2,1,3-benzothiadiazole: A similar compound with methyl groups at different positions.
4-Nitro-2,1,3-benzothiadiazole: A compound with a nitro group but without the methyl substitutions.
Uniqueness: 5,7-Dimethyl-4-nitro-2,1,3-benzothiadiazole is unique due to the specific positioning of its methyl and nitro groups, which confer distinct electronic properties and reactivity. This makes it particularly useful in applications requiring precise electronic characteristics, such as in the development of organic electronic materials .
特性
CAS番号 |
235760-36-8 |
|---|---|
分子式 |
C8H7N3O2S |
分子量 |
209.23 g/mol |
IUPAC名 |
5,7-dimethyl-4-nitro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C8H7N3O2S/c1-4-3-5(2)8(11(12)13)7-6(4)9-14-10-7/h3H,1-2H3 |
InChIキー |
FDIMQEBEDLZCIQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C2=NSN=C12)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)-](/img/structure/B13929208.png)



![4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridin-2-ol](/img/structure/B13929234.png)







![6-Bromo-7-fluoro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole](/img/structure/B13929298.png)

